Ethyl 3-(4-chlorophenyl)-5-(naphthalene-2-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 3-(4-chlorophenyl)-5-(naphthalene-2-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core substituted with a 4-chlorophenyl group at position 3, a naphthalene-2-carbonylamino moiety at position 5, and an ethyl carboxylate ester at position 1. The 4-oxo group contributes to its planar structure, facilitating π-π stacking interactions in biological systems. Its synthesis typically involves multi-step reactions, including cyclocondensation, nucleophilic substitution, and amide coupling, as inferred from analogous protocols for structurally related compounds .
Properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)-5-(naphthalene-2-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18ClN3O4S/c1-2-34-26(33)22-20-14-35-24(21(20)25(32)30(29-22)19-11-9-18(27)10-12-19)28-23(31)17-8-7-15-5-3-4-6-16(15)13-17/h3-14H,2H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLFQZFPDGGHCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC4=CC=CC=C4C=C3)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-(4-chlorophenyl)-5-(naphthalene-2-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate is a compound belonging to the thienopyridazine class, characterized by its unique heterocyclic structure. This article explores its biological activity based on available research and findings.
Chemical Structure and Properties
The compound features a thieno[3,4-d]pyridazine core, which is known for various biological activities. The presence of multiple functional groups, including an ethyl ester, a chlorophenyl group, and a naphthalenecarbonyl group, contributes to its potential pharmacological properties.
Antiviral Activity
Research on similar thienopyridazine derivatives has indicated potential antiviral properties. For instance, compounds derived from 1,3,4-thiadiazole have shown effectiveness against the tobacco mosaic virus (TMV) in bioassays. A study demonstrated that certain derivatives exhibited up to 50% inhibition of TMV at a concentration of 500 μg/mL . Although specific data on the compound is limited, its structural analogs suggest possible antiviral applications.
Antimicrobial Properties
Thienopyridazine derivatives are often investigated for their antimicrobial activities. Compounds with similar structures have been reported to possess antifungal and antibacterial properties . While direct studies on this compound are sparse, the presence of the chlorophenyl and naphthalene moieties may enhance its interaction with microbial targets.
Case Studies and Experimental Data
- Synthesis and Activity Correlation : A study synthesized various thienopyridazine derivatives and evaluated their biological activities. The synthesized compounds were subjected to antiviral testing against TMV, revealing that modifications to the phenyl rings significantly affected their efficacy .
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Inhibition Rates : In related studies on sulfonamide derivatives containing thiadiazole rings, compounds showed varying degrees of inhibition against TMV. For example:
These findings suggest that structural variations can lead to significant differences in biological activity .
Compound Concentration (mg/mL) Inhibition Rate (%) 7b 0.5 42.00 7i 0.5 42.49 Ningnanmycin (control) 0.5 54.51
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Bioactivity: The naphthalene-2-carbonylamino group in the target compound provides a bulky aromatic system, likely enhancing binding affinity to hydrophobic pockets in tau protein compared to smaller substituents like methylamino (Compound 66) . Halogenated phenyl groups (e.g., 4-chloro vs. 4-fluoro) modulate electron density and metabolic stability. Fluorine’s electronegativity may reduce oxidative metabolism, extending half-life .
Synthetic Accessibility: Brominated derivatives (e.g., Compound 68) achieve higher yields (75%) compared to methylamino-substituted analogues (27%), possibly due to favorable reaction kinetics in halogenation steps .
Solubility vs. Permeability Trade-offs: Polar groups (e.g., amino in Compound 68) improve aqueous solubility but may hinder blood-brain barrier penetration, critical for neurodegenerative drug candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
